N-[2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]furan-2-carboxamide
Description
This compound features an imidazo[1,2-a]pyrimidine core substituted at the 2-position with a 4-chlorophenyl group and at the 3-position with a furan-2-carboxamide moiety. Such structural attributes make it a candidate for therapeutic applications, particularly in kinase inhibition or antimicrobial activity.
Properties
Molecular Formula |
C17H11ClN4O2 |
|---|---|
Molecular Weight |
338.7 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]furan-2-carboxamide |
InChI |
InChI=1S/C17H11ClN4O2/c18-12-6-4-11(5-7-12)14-15(21-16(23)13-3-1-10-24-13)22-9-2-8-19-17(22)20-14/h1-10H,(H,21,23) |
InChI Key |
MNZSBFIOKDZTFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C(N=C2N=C1)C3=CC=C(C=C3)Cl)NC(=O)C4=CC=CO4 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 2-Aminopyrimidine Derivatives
A foundational approach involves the cyclocondensation of 2-aminopyrimidine precursors with α-haloketones or α,β-unsaturated carbonyl compounds. For instance, 2-amino-4-(4-chlorophenyl)pyrimidine reacts with furan-2-carbonyl chloride under basic conditions to form the imidazo[1,2-a]pyrimidine core.
Reaction Conditions
This method prioritizes regioselectivity, with the 4-chlorophenyl group directing cyclization to the C2 position of the imidazo[1,2-a]pyrimidine scaffold.
Transition Metal-Catalyzed Coupling Reactions
| Component | Role | Outcome |
|---|---|---|
| CuI (10 mol%) | Accelerates C–N bond formation | 85% yield |
| AgNO₃ (15 mol%) | Enhances regioselectivity | >90% purity |
| Solvent: Ethanol | Polar protic medium | Facilitates dissolution |
This method achieves superior yields compared to non-catalytic routes, albeit requiring stringent anhydrous conditions.
Four-Component Synthesis
A scalable one-pot synthesis combines:
-
2-Aminopyrimidine
-
4-Chlorobenzaldehyde
-
Furan-2-carboxamide
-
Alkyne precursor
This method, adapted from Front. Chem. (2020), proceeds via a propargylamine intermediate, undergoing 6-endo-dig cyclization to form the imidazo[1,2-a]pyrimidine ring.
Key Advantages
-
Reduces purification steps (crude purity: 70–80%)
-
Compatible with diverse substituents (e.g., halogens, alkyl groups)
Functionalization and Post-Synthetic Modifications
Post-cyclization functionalization tailors the compound’s physicochemical properties. Common strategies include:
N-Acylation of the Imidazo[1,2-a]pyrimidine Core
The 3-amino group undergoes acylation with furan-2-carbonyl chloride in DCM, catalyzed by 4-dimethylaminopyridine (DMAP).
Reaction Metrics
| Metric | Value |
|---|---|
| Time | 4–6 hours |
| Temperature | 0°C → room temperature |
| Yield | 68–72% |
Palladium-Catalyzed Cross-Coupling
Suzuki-Miyaura coupling introduces aryl/heteroaryl groups at the C6 position of the pyrimidine ring, enhancing bioactivity. For example, coupling with 4-chlorophenylboronic acid employs:
Conditions
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Base | Na₂CO₃ |
| Solvent | Toluene/EtOH/H₂O (2:1:2) |
| Yield | 74–82% |
Purification and Analytical Validation
Chromatographic Techniques
-
Thin-Layer Chromatography (TLC) : Monitors reaction progress (Silica gel 60 F₂₅₄; eluent: ethyl acetate/hexane 1:1).
-
Column Chromatography : Purifies crude products (Silica gel 230–400 mesh; gradient elution).
Typical Purity Outcomes
| Method | Purity |
|---|---|
| TLC-guided column | >95% |
| Recrystallization | 90–93% |
Spectroscopic Characterization
-
¹H/¹³C NMR : Confirms substitution patterns (e.g., furan C=O at δ 160–165 ppm).
-
HRMS : Validates molecular formula (C₁₇H₁₁ClN₄O₂; [M+H]⁺ = 339.0645).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Cyclocondensation | 62–78 | 85–90 | Moderate | High |
| Metal-catalyzed coupling | 75–85 | 90–95 | High | Moderate |
| Four-component | 70–80 | 70–80 | High | Low |
Challenges and Optimization Opportunities
-
Regioselectivity Control : Competing pathways during cyclocondensation may yield C3-substituted byproducts.
-
Catalyst Cost : Pd-based catalysts increase production costs; exploring Fe/Ni alternatives is underway.
-
Solvent Waste : Ethanol/DCM systems generate significant waste; switch to cyclopentyl methyl ether (CPME) is being evaluated .
Chemical Reactions Analysis
Functionalization via Cross-Coupling Reactions
The imidazo[1,2-a]pyrimidine scaffold undergoes palladium-catalyzed Suzuki–Miyaura cross-coupling reactions at the C3 position. For example:
-
Reaction with arylboronic acids : Using PdCl₂(PPh₃)₂ (5 mol%) and Na₂CO₃ in dioxane at 110°C, the C3-brominated analog reacts with p-methoxyphenylboronic acid to yield arylated derivatives (67–89% yields) . Steric hindrance from ortho-substituted aryl groups reduces efficiency (e.g., 73% yield for ortho-methoxy) .
| Substrate | Reagent | Catalyst | Yield | Conditions |
|---|---|---|---|---|
| C3-Brominated derivative | p-Methoxyphenylboronic acid | PdCl₂(PPh₃)₂ | 89% | Dioxane, 110°C, 12h |
| Same substrate | 2-Naphthylboronic acid | PdCl₂(dppf) | 85% | DMF, 100°C, 24h |
Nucleophilic Substitution at the 4-Chlorophenyl Group
The electron-withdrawing chlorine atom on the phenyl ring facilitates nucleophilic aromatic substitution (NAS):
-
Replacement with amines : Under microwave irradiation (120°C, DMF), the 4-chloro group reacts with primary amines (e.g., methylamine) to form 4-aminophenyl derivatives.
-
Hydrolysis : Alkaline conditions (KOH/EtOH, reflux) convert the 4-chlorophenyl group to 4-hydroxyphenyl, though yields are moderate (55–60%).
Hydrolysis and Derivatization of the Carboxamide
The furan-2-carboxamide moiety participates in hydrolysis and condensation:
-
Acid-catalyzed hydrolysis : Concentrated HCl (reflux, 6h) cleaves the amide bond, yielding furan-2-carboxylic acid and the free amine.
-
Schiff base formation : Condensation with aldehydes (e.g., thiophene-2-carbaldehyde) in ethanol at room temperature produces imine derivatives .
Electrophilic Aromatic Substitution on the Furan Ring
The electron-rich furan ring undergoes electrophilic substitution:
-
Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at the C5 position (75% yield).
-
Sulfonation : Fuming H₂SO₄ generates sulfonic acid derivatives, though regioselectivity varies.
Cyclocondensation Reactions
The compound serves as a precursor in heterocycle synthesis:
-
Formation of thiazolo[4,5-c]pyridazines : Reacts with 3-oxo-2-arylhydrazonopropanals in acetic acid under reflux to form fused heterocycles (43% yield) .
-
Vilsmeier–Haack formylation : Using POCl₃/DMF, the imidazo[1,2-a]pyrimidine core is formylated at the C6 position .
Metal-Catalyzed C–H Activation
Recent studies highlight Pd-mediated C–H functionalization:
-
Direct arylation : With Pd(OAc)₂ and PivOH as additives, coupling with aryl iodides occurs at the C8 position of the imidazo[1,2-a]pyrimidine (60–72% yields) .
Key Stability Considerations
-
pH sensitivity : Degrades under strongly acidic (pH < 2) or basic (pH > 10) conditions, with ≤10% decomposition after 24h at pH 7.
-
Thermal stability : Stable up to 200°C; decomposition observed at 250°C (TGA data).
Scientific Research Applications
Anticancer Properties
One of the primary applications of N-[2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]furan-2-carboxamide is in cancer research. Studies have shown that similar compounds can inhibit the proliferation of various cancer cell lines.
- Mechanism of Action : The compound likely exerts its anticancer effects by inhibiting key signaling pathways involved in cell survival and proliferation. For instance, it may target kinases such as Protein Kinase B (PKB/Akt), which are crucial in cancer biology.
| Cell Line | IC50 Value (μM) |
|---|---|
| HepG2 (Liver Cancer) | 9.19 |
| MCF7 (Breast Cancer) | 15.5 |
| A549 (Lung Cancer) | 12.3 |
Antiviral Activity
Recent studies have indicated that derivatives of imidazo[1,2-a]pyrimidine compounds exhibit antiviral properties, suggesting potential applications in treating viral infections.
- Case Study : A study demonstrated that certain derivatives showed significant inhibition of respiratory syncytial virus (RSV) replication with EC50 values ranging from 5 to 28 μM, indicating potential efficacy against viral infections.
Enzyme Inhibition
The compound's structure suggests it may inhibit specific enzymes involved in various disease processes.
| Enzyme | Inhibitory Activity | IC50 Value (μM) |
|---|---|---|
| Protein Kinase B (PKB/Akt) | Significant inhibition observed | 0.35 |
| HCV NS5B RNA Polymerase | High selectivity index | 32.2 |
Case Studies and Research Findings
- Anticancer Studies :
- Antiviral Research :
-
Enzyme Inhibition Studies :
- Detailed investigations into the enzyme inhibitory effects revealed that the compound could serve as a lead for developing new therapeutics targeting specific kinases implicated in cancer and viral infections .
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, disrupting signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Structural and Functional Group Variations
Core Heterocycle Modifications
- Imidazo[1,2-a]pyrimidine vs. Imidazo[1,2-a]pyridine :
describes a bromo-substituted imidazo[1,2-a]pyridine derivative. The pyridine core lacks the pyrimidine’s nitrogen atom, reducing hydrogen-bond acceptor sites. Bromine’s larger atomic radius compared to chlorine () may alter steric interactions in target binding . - Benzimidazole vs.
Substituent Effects
- Chlorophenyl vs. However, chloro groups often improve metabolic stability .
- Furan Carboxamide vs. Thiophene or Acetamide: The thiophene substituent in ’s Schiff base derivative offers sulfur-mediated hydrophobic interactions, whereas the furan carboxamide in the target compound provides stronger hydrogen-bond donor/acceptor capacity . ’s hydroxypropyl-propylacetamide side chain introduces steric bulk and hydroxyl-mediated solubility, contrasting with the planar furan ring .
Side Chain Variations
- Carboxamide vs. Sulfonamide :
A sulfonamide derivative () exhibits higher acidity (pKa ~1–2) compared to carboxamides (pKa ~3–5), influencing ionization state and membrane permeability .
Key Research Findings
- Solubility vs. Lipophilicity : The furan carboxamide in the target compound balances moderate logP (~2.8) with aqueous solubility, whereas longer alkyl chains (e.g., butanamide in ) prioritize lipophilicity at the expense of solubility .
- Metabolic Stability : Chlorophenyl-substituted compounds () show reduced CYP450-mediated metabolism compared to methoxy or bromo analogues .
Q & A
Q. How can researchers optimize the multi-step synthesis of N-[2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]furan-2-carboxamide to improve yield and purity?
Optimization requires precise control of reaction conditions. For imidazo[1,2-a]pyrimidine core formation, maintain temperatures at 0–10°C during phosphorylation steps (e.g., POCl₃/DMF), and adjust reflux durations (e.g., 8 hours for formylation). Purify intermediates via column chromatography and monitor purity via HPLC (≥98% criteria). Testing coupling agents (e.g., EDCI vs. DCC) for carboxamide bond formation can enhance efficiency. For example, sodium borohydride reductions under inert atmospheres improve imine reduction yields .
Biological Target Identification
Q. What methodologies are recommended for identifying the primary biological targets of this compound, given its structural similarity to known receptor ligands?
Combine computational docking (e.g., Peripheral Benzodiazepine Receptor models) with experimental validation. Use fluorescent probe analogs (e.g., nitrobenzoxadiazole-tagged derivatives) for cellular imaging. Competitive binding assays (e.g., [³H]PK11195 displacement) and CRISPR-Cas9-mediated receptor knockouts confirm target specificity. Structural analogs, such as 2-(4-chlorophenyl)imidazo[1,2-a]pyridine derivatives, provide insights into receptor affinity .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activities across studies?
Conduct meta-analyses to identify variables:
Assay conditions : Compare cell lines (e.g., primary vs. immortalized), incubation times, and solvent controls.
Orthogonal validation : Use surface plasmon resonance (SPR) for binding kinetics and functional assays (e.g., cAMP modulation).
Structural analogs : Test derivatives to isolate activity-contributing moieties. Cross-laboratory replication with standardized protocols enhances reproducibility .
Analytical Characterization
Q. Which advanced analytical techniques are most effective for characterizing structural integrity?
- HRMS : Confirm molecular formula (e.g., C₁₇H₁₂ClN₃O₂).
- X-ray crystallography : Resolve stereochemistry of the imidazo[1,2-a]pyrimidine core.
- NMR : Use DEPT-135 to distinguish CH₃, CH₂, and CH groups.
- HPLC-PDA : Assess purity at λ = 254 nm and 280 nm to detect UV-active impurities .
Pharmacological Evaluation Models
Q. What in vitro/in vivo models are appropriate for evaluating therapeutic potential?
- In vitro : Primary microglial cultures (for neuroinflammation studies) and cancer cell lines (e.g., HepG2 for antiproliferative assays).
- In vivo : Rodent anxiety models (elevated plus maze) or xenograft tumors. Pharmacokinetic profiling via LC-MS/MS in plasma and tissues determines bioavailability .
Stability Assessment
Q. What strategies assess the chemical stability of the furan-2-carboxamide moiety?
Perform forced degradation under ICH guidelines:
- Thermal : 40°C/75% RH for 3 months.
- Hydrolysis : 0.1N HCl/NaOH at 60°C.
- Photolysis : Expose to 1.2 million lux hours.
Monitor degradation via UPLC-MS and identify breakdown products. Antioxidants (e.g., BHT) may stabilize the compound .
Mechanistic Studies
Q. How can experiments elucidate mechanisms of enzyme inhibition or receptor modulation?
- Enzyme assays : Use isoform-specific kits (e.g., COX-2 vs. COX-1).
- FRET-based dimerization studies : Test receptor conformational changes.
- Transcriptomics : RNA-seq post-treatment identifies downstream pathways. CRISPR interference (CRISPRi) validates target involvement .
Derivative Design
Q. What considerations are critical when designing derivatives to enhance pharmacokinetics?
- LogP optimization : Replace Cl with F for metabolic stability.
- Solubility : Introduce sulfonamides or PEGylated groups.
- Pro-drug strategies : Esterify carboxylic acids to improve oral absorption.
- In silico tools : SwissADME predicts ADMET properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
